10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene
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Overview
Description
10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, which is further substituted with a 4-isopropylphenylsulfonyl group and a pyrrolidin-1-yl group. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
The synthesis of 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Scientific Research Applications
10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activity against various cancer cell lines.
Biological Studies: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying cellular processes and disease mechanisms.
Industrial Applications: Its unique chemical properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells . Additionally, its role as a urea transporter B-selective inhibitor highlights its potential in modulating urea transport in biological systems .
Comparison with Similar Compounds
Similar compounds to 10-[4-(propan-2-yl)benzenesulfonyl]-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene include other thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. For example, pyrazolo[3,4-d]pyrimidine derivatives are also known for their CDK2 inhibitory activity but may exhibit different potency and selectivity profiles .
Properties
IUPAC Name |
10-(4-propan-2-ylphenyl)sulfonyl-7-pyrrolidin-1-yl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S2/c1-13(2)14-5-7-15(8-6-14)29(26,27)20-19-21-18(24-10-3-4-11-24)17-16(9-12-28-17)25(19)23-22-20/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSCGEHUCXRZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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